An In-depth Technical Guide to the Physicochemical Characteristics of Ethyl 2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate
An In-depth Technical Guide to the Physicochemical Characteristics of Ethyl 2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physicochemical characteristics of Ethyl 2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. Given the prevalence of the 1,8-naphthyridine scaffold in numerous biologically active molecules, this document serves as a crucial resource for researchers engaged in the synthesis, characterization, and application of novel therapeutic agents.
Molecular and Physicochemical Profile
Ethyl 2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate is a solid organic compound. The trifluoromethyl group at the 2-position and the ethyl carboxylate group at the 3-position of the 1,8-naphthyridine core are key structural features that influence its chemical reactivity and biological activity.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 252959-76-5 | [1][2] |
| Molecular Formula | C₁₂H₉F₃N₂O₂ | [1][2] |
| Molecular Weight | 270.21 g/mol | [1] |
| Appearance | Solid (predicted) | General Knowledge |
| Storage Conditions | Store at -4°C for short-term (1-2 weeks) and -20°C for long-term (1-2 years) | [1] |
Synthesis and Purification
While a specific, detailed synthesis for Ethyl 2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be proposed based on established methodologies for the construction of the 1,8-naphthyridine ring system. The Friedländer annulation is a classic and reliable method for synthesizing quinolines and related heterocyclic systems, including 1,8-naphthyridines. This approach involves the condensation of a 2-aminoaromatic aldehyde or ketone with a compound containing an activated methylene group.
A proposed synthetic pathway for the target molecule involves the reaction of 2-amino-3-formylpyridine with ethyl 4,4,4-trifluoroacetoacetate under acidic or basic conditions.
Proposed Experimental Protocol: Synthesis via Modified Friedländer Annulation
Objective: To synthesize Ethyl 2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate.
Materials:
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2-amino-3-formylpyridine
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Ethyl 4,4,4-trifluoroacetoacetate
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Piperidine (or another suitable base)
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Ethanol (or another suitable solvent)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate (for neutralization)
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Anhydrous magnesium sulfate (for drying)
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Silica gel for column chromatography
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Hexane and Ethyl Acetate (for chromatography)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-3-formylpyridine (1.0 eq) in ethanol.
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Addition of Reagents: To the stirred solution, add ethyl 4,4,4-trifluoroacetoacetate (1.1 eq) followed by a catalytic amount of piperidine (0.1 eq).
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Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion of the reaction, allow the mixture to cool to room temperature. Concentrate the mixture under reduced pressure to remove the solvent.
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Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a dilute solution of hydrochloric acid, water, and saturated sodium bicarbonate solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure Ethyl 2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate.
Structural Elucidation and Spectroscopic Characterization
The structural confirmation of the synthesized Ethyl 2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate would rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the naphthyridine ring, a quartet and a triplet for the ethyl ester group, and no signal for the trifluoromethyl group. The chemical shifts and coupling constants of the aromatic protons would be crucial for confirming the substitution pattern.
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¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the carbons of the naphthyridine ring, the ethyl group carbons, and a characteristic quartet for the trifluoromethyl carbon due to C-F coupling.
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¹⁹F NMR: The fluorine NMR will show a singlet for the CF₃ group, confirming its presence.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of the compound by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹), C=N and C=C stretching vibrations of the aromatic ring system (in the 1500-1650 cm⁻¹ region), and C-F stretching vibrations (in the 1000-1350 cm⁻¹ region).
Experimental Protocol: Spectroscopic Analysis
Objective: To characterize the structure of Ethyl 2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate.
Procedures:
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NMR Spectroscopy: Dissolve a small sample of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
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Mass Spectrometry: Analyze a dilute solution of the compound using an ESI-TOF or Orbitrap mass spectrometer to obtain high-resolution mass data.
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IR Spectroscopy: Obtain the infrared spectrum of the solid compound using a KBr pellet or as a thin film on a salt plate using an FT-IR spectrometer.
Crystallographic Analysis
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. While no crystal structure for Ethyl 2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate is currently available in public databases, obtaining one would provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.
Experimental Protocol: Single-Crystal X-ray Diffraction
Objective: To determine the solid-state structure of Ethyl 2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate.
Procedure:
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Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solution in an appropriate solvent or solvent mixture, or by vapor diffusion techniques.
-
Data Collection: Mount a suitable single crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer with a suitable radiation source (e.g., Mo Kα or Cu Kα).
-
Structure Solution and Refinement: Process the collected diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final crystallographic information.
Chemical Reactivity and Potential Applications
The 1,8-naphthyridine scaffold is a well-known pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anticancer, and anti-inflammatory activities.[3][4] The introduction of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.
The ester functionality of Ethyl 2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate serves as a versatile handle for further chemical modifications. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides, esters, or other derivatives. The naphthyridine ring system itself can undergo various electrophilic and nucleophilic substitution reactions, allowing for the synthesis of a diverse library of compounds for biological screening.
Safety Information
Based on available data from chemical suppliers, Ethyl 2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate is associated with the following GHS hazard statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Visualizations
Molecular Structure
Caption: 2D structure of Ethyl 2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate.
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of the target compound.
References
-
Appchem. Ethyl 2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate. [Link]
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BIOFOUNT. Ethyl 2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate. [Link]
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Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919-930. [Link]
- Google Patents. US4031103A - 1,8-Naphthyridine compounds.
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PubMed. Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. [Link]
- Google Patents.
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Peeref. Synthesis of biological potent novel 3-(3,5-bis(trifluoromethyl) phenyl)-N-aryl-1,8-naphthyridine derivatives and in vitro antimicrobial, and anticancer activity. [Link]
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OUCI. Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. [Link]
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PubMed Central. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. [Link]
Sources
- 1. 252959-76-5|Ethyl 2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate|Ethyl 2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate|-范德生物科技公司 [bio-fount.com]
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